2-(Piperazin-2-yl)ethanol dihydrochloride
Overview
Description
“2-(Piperazin-2-yl)ethanol dihydrochloride” is a chemical compound with the molecular formula C6H16Cl2N2O . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis method for “this compound” is not available in the retrieved data.Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H . The molecular weight is 203.11 .Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature . The molecular weight is 203.11 .Scientific Research Applications
Synthesis in Pharmaceutical Manufacturing
2-(Piperazin-2-yl)ethanol dihydrochloride is used as an intermediate in the synthesis of pharmaceutical compounds. For instance, Reiter et al. (2012) described its role in a new manufacturing procedure for cetirizine dihydrochloride, an antihistamine. This process involves O-alkylation and hydrolysis steps to produce cetirizine dihydrochloride (Reiter et al., 2012).
Development of Antimicrobial Agents
A study by Patel et al. (2011) highlighted the application of 2-(piperazin-1-yl)ethanol, a related compound, in the synthesis of new pyridine derivatives with antimicrobial properties. These derivatives showed variable and modest activity against bacterial and fungal strains (Patel et al., 2011).
Structural and Chemical Analysis
In the field of crystallography, Fun et al. (2011) investigated the structure of Opipramol, which includes a piperazine derivative similar to this compound. Their study provides insights into the molecular conformation and intermolecular interactions of such compounds (Fun et al., 2011).
Antitumor Activity Research
Hakobyan et al. (2020) synthesized tertiary amino alcohols of the piperazine series, which were converted to dihydrochlorides. These compounds were evaluated for their effect on tumor DNA methylation processes, demonstrating the potential of piperazine derivatives in cancer research (Hakobyan et al., 2020).
Applications in Catalysis and Synthesis
Gao and Renslo (2007) reported an efficient synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from a dihydrochloride similar to this compound. These compounds are valuable in constructing biologically active compounds and combinatorial libraries (Gao & Renslo, 2007).
Safety and Hazards
Properties
IUPAC Name |
2-piperazin-2-ylethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFHLVUORJMPAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5169-93-7 | |
Record name | 2-(piperazin-2-yl)ethan-1-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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